2-Ethyl-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the sixth position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 2-ethylbenzothiazole followed by hydrolysis under basic conditions to yield the desired carboxylic acid . Another method includes the oxidation of 2-ethylbenzothiazole using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
2-Ethyl-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of bacterial capsules by interfering with the synthesis of polysaccharides in the bacterial cell wall . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzothiazole: The parent compound, lacking the ethyl and carboxylic acid groups.
2-Benzothiazolecarboxylic acid: Similar structure but without the ethyl group.
Ethyl benzothiazole-2-carboxylate: An ester derivative of benzothiazole.
Uniqueness: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
2-ethyl-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVINKDREZDAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597746 |
Source
|
Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17142-85-7 |
Source
|
Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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